6-(Dipropylamino)nicotinaldehyde

説明

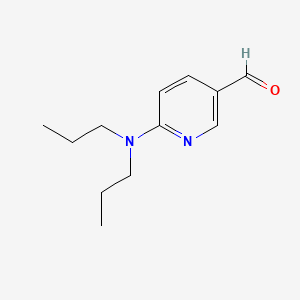

6-(Dipropylamino)nicotinaldehyde is a nicotinaldehyde derivative featuring a dipropylamino group (-N(C₃H₇)₂) at the 6-position of the pyridine ring. This compound belongs to the 6-membered heterocycles class and is typically utilized in organic synthesis, pharmaceutical research, or as a precursor for bioactive molecules . However, commercial availability of this compound has been discontinued, as noted in CymitQuimica’s product catalog . Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol.

特性

CAS番号 |

1355226-15-1 |

|---|---|

分子式 |

C12H18N2O |

分子量 |

206.289 |

IUPAC名 |

6-(dipropylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H18N2O/c1-3-7-14(8-4-2)12-6-5-11(10-15)9-13-12/h5-6,9-10H,3-4,7-8H2,1-2H3 |

InChIキー |

XFTLXXUIVRZKGO-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1=NC=C(C=C1)C=O |

同義語 |

6-(dipropylaMino)nicotinaldehyde |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

6-(1-Pyrrolidinyl)nicotinaldehyde

Molecular Formula : C₁₀H₁₂N₂O

CAS RN : 261715-39-3

Purity : ≥97%

Physical Properties : Melting point: 89–90°C .

Hazards :

- Hazard symbol: XN (Harmful)

- Risk phrases: R20/21/22 (harmful if inhaled, in contact with skin, or swallowed), R36/37/38 (irritating to eyes, respiratory system, and skin), R42 (may cause sensitization by inhalation) .

Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive aldehyde group and heterocyclic structure.

Key Differences vs. 6-(Dipropylamino)nicotinaldehyde:

6-(2-Hydroxyethylamino)nicotinaldehyde

Molecular Formula: C₉H₁₁N₂O₂ (estimated) CAS RN: Not explicitly listed in evidence. Hazards: Limited data, but hydroxyethylamino substituents may increase hydrophilicity and alter toxicity profiles. Applications: Potential use in drug discovery due to the hydroxyl group’s hydrogen-bonding capacity .

Key Differences vs. This compound:

- Functional Group: Hydroxyethylamino (-NH-CH₂CH₂OH) substituent introduces polarity, improving aqueous solubility.

- Synthetic Utility : The hydroxyl group enables conjugation or further derivatization (e.g., esterification).

2-(Dipropylamino)ethanethiol

Molecular Formula: C₈H₁₉NS CAS RN: 5842-06-8 Regulatory Status: Listed under Schedule 2B12 (Chemical Weapons Convention), indicating restricted use . Applications: Likely employed in controlled synthesis of organophosphate analogs or detoxification studies.

Key Differences vs. This compound:

- Functional Group : Thiol (-SH) instead of aldehyde (-CHO), enabling disulfide bond formation.

- Reactivity : Thiols are prone to oxidation, requiring inert storage conditions.

Cyclopropyl-Substituted Nicotinaldehydes

Examples:

- 6-(Cyclopropylmethylamino)nicotinaldehyde (CAS: 1346808-07-8)

- 6-(Cyclopropylsulfonyl)nicotinaldehyde (CAS: 2415308-69-7)

Key Differences vs. This compound:

- Substituent Effects : Cyclopropyl groups may improve metabolic stability in drug candidates compared to alkyl chains.

- Synthetic Complexity : Cyclopropane synthesis requires specialized reagents (e.g., Simmons-Smith conditions).

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。